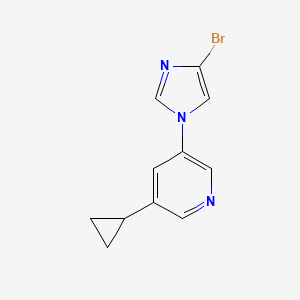

4-Bromo-1-(5-cyclopropyl-3-pyridyl)imidazole

Description

4-Bromo-1-(5-cyclopropyl-3-pyridyl)imidazole is a brominated imidazole derivative featuring a substituted pyridyl group at the 1-position of the imidazole ring. The bromine atom at the 4-position enhances electrophilic reactivity, making it a versatile building block for cross-coupling reactions or functionalization .

Properties

IUPAC Name |

3-(4-bromoimidazol-1-yl)-5-cyclopropylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3/c12-11-6-15(7-14-11)10-3-9(4-13-5-10)8-1-2-8/h3-8H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBMZPHDFBQRNFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=CN=C2)N3C=C(N=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901216087 | |

| Record name | Pyridine, 3-(4-bromo-1H-imidazol-1-yl)-5-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901216087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353854-84-8 | |

| Record name | Pyridine, 3-(4-bromo-1H-imidazol-1-yl)-5-cyclopropyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353854-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 3-(4-bromo-1H-imidazol-1-yl)-5-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901216087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(5-cyclopropyl-3-pyridyl)imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-cyclopropyl-3-pyridylamine with a bromo-substituted imidazole precursor in the presence of a suitable base and solvent. The reaction is often carried out under reflux conditions to ensure complete cyclization and substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-(5-cyclopropyl-3-pyridyl)imidazole can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed:

Substitution Reactions: Products include various substituted imidazole derivatives.

Oxidation Reactions: Oxidized derivatives with different functional groups.

Coupling Reactions: Biaryl compounds with extended conjugation.

Scientific Research Applications

4-Bromo-1-(5-cyclopropyl-3-pyridyl)imidazole has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: It serves as a tool compound in the study of enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(5-cyclopropyl-3-pyridyl)imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases and G-protein coupled receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Bromo-1-(5-cyclopropyl-3-pyridyl)imidazole with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues and Substituent Effects

Key Observations

- Bulky substituents like the 2,5-dimethoxyphenethyl group in compound 34 (141–142°C, ) increase melting points due to enhanced van der Waals interactions .

Spectral and Reactivity Profiles :

- Bromine substituents in all analogs produce distinct 1H NMR shifts (e.g., δ 7.65–8.26 ppm in and ), correlating with deshielding effects near electronegative groups .

- The cyclopropyl group in the target compound may induce unique electronic effects on the pyridine ring, altering its reactivity in cross-coupling reactions compared to fluorophenyl or phenethyl analogs .

- Biological Relevance: Compound 53 () demonstrates high potency as an IDO1 inhibitor, suggesting that brominated imidazoles with extended aromatic systems (e.g., benzimidazole-pyrrole) are effective in enzyme targeting . The fluorophenyl analog () is explicitly noted for drug discovery applications, highlighting the importance of halogenated aromatic substituents in optimizing binding affinity .

Research Findings and Implications

- Structural-Activity Relationships (SAR) : The position of bromine and the nature of the N1 substituent critically influence bioactivity. For instance, compound 53’s dual bromine atoms and benzimidazole moiety enhance IDO1 inhibition, whereas simpler analogs (e.g., ) prioritize synthetic versatility .

- Toxicity Considerations: While nitrosamines in are carcinogenic, brominated imidazoles in the evidence lack direct toxicity data. However, the presence of aromatic bromine warrants further safety profiling .

Biological Activity

4-Bromo-1-(5-cyclopropyl-3-pyridyl)imidazole (CAS No. 1353854-84-8) is a synthetic organic compound belonging to the imidazole class, characterized by its unique structure that includes a bromine substituent and a cyclopropyl-pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition.

The molecular formula of this compound is C12H12BrN3, with a molecular weight of 284.15 g/mol. The presence of both bromine and a cyclopropyl group contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It is believed to function as an inhibitor of certain kinases, which play crucial roles in cellular signaling pathways. The binding affinity and selectivity for these targets can significantly influence its therapeutic potential.

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines by inducing apoptosis or cell cycle arrest.

- Kinase Inhibition : The compound has been evaluated for its inhibitory effects on several kinases, which are critical for tumor growth and survival. For instance, it has shown promising results against Aurora kinases and other oncogenic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Anticancer Activity | Induces apoptosis in cancer cells | |

| Kinase Inhibition | Inhibits Aurora kinases | |

| Enzyme Interaction | Modulates activity of specific enzymes |

Case Studies

- Anticancer Efficacy : A study investigated the effects of this compound on human cancer cell lines (e.g., MCF7, HeLa). The compound demonstrated an IC50 value in the low micromolar range, indicating significant antiproliferative effects.

- Kinase Selectivity : In a detailed analysis involving various kinase assays, this compound exhibited selective inhibition against specific kinases while showing minimal activity against others, suggesting a favorable selectivity profile for therapeutic applications.

Table 2: Case Study Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.